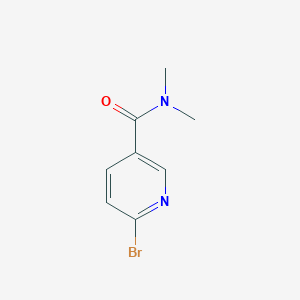

6-Bromo-N,N-dimethylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMFIOSLMPIDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265088 | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869640-49-3 | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869640-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

step-by-step synthesis of 6-Bromo-N,N-dimethylnicotinamide

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylnicotinamide

This guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research.[1] The narrative is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical insight for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule is most efficiently achieved through a two-part sequence. The core strategy involves the initial preparation of a key intermediate, 6-bromonicotinic acid, which is subsequently converted to the final N,N-dimethylamide product. This approach allows for clear, well-defined reaction steps with robust purification opportunities, maximizing the final yield and purity.

Part 1 focuses on the synthesis of 6-bromonicotinic acid. Several routes exist for this transformation, including the Sandmeyer reaction on an amino-precursor or direct bromination of nicotinic acid.[2][3][4] However, a highly reliable and frequently cited method involves the strong oxidation of a commercially available methyl-substituted pyridine, which offers excellent regioselectivity.[2][5]

Part 2 addresses the formation of the amide bond. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, activation of the carboxylic acid is essential. This guide employs a standard and highly efficient peptide coupling reagent to facilitate the formation of the target amide.

Part 1: Synthesis of the Key Intermediate: 6-Bromonicotinic Acid

This stage converts 2-bromo-5-methylpyridine into 6-bromonicotinic acid through a robust oxidation reaction.

Principle and Rationale

The conversion of an alkyl group on an aromatic ring to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent well-suited for this purpose. The reaction proceeds by oxidizing the methyl group at the 5-position of the pyridine ring to a carboxylate. The electron-withdrawing nature of the pyridine ring and the bromo-substituent stabilizes the aromatic core against oxidative degradation under the reaction conditions. The use of a phase transfer catalyst, such as Aliquat 336, is recommended to improve the interaction between the aqueous permanganate solution and the organic substrate.[5]

Detailed Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine

-

Reaction Setup: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in water, add a catalytic amount of Aliquat 336 (e.g., ~0.01 eq).[5]

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄, ~2.7-3.0 eq) in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.[5][8]

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Filtration: Upon completion, cool the mixture slightly and filter it while still hot through a pad of diatomaceous earth (Celite) to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to recover any trapped product.[5]

-

Isolation and Acidification: Combine the filtrates and concentrate the volume under reduced pressure. Cool the concentrated solution in an ice bath and acidify with a strong acid, such as 48% hydrobromic acid (HBr) or concentrated hydrochloric acid (HCl), until the pH is approximately 2-3.[5][8]

-

Purification: The white precipitate of 6-bromonicotinic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.[5]

Data Presentation: Reagents and Conditions for Part 1

| Reagent | Molecular Weight | Molar Eq. | Typical Amount | Purpose |

| 2-Bromo-5-methylpyridine | 172.02 g/mol | 1.0 | 10.0 g | Starting Material |

| Potassium Permanganate | 158.03 g/mol | ~2.75 | 25.1 g | Oxidizing Agent |

| Aliquat 336 | ~404 g/mol | ~0.01 | 0.2 mL | Phase Transfer Catalyst |

| Water | 18.02 g/mol | - | 100 mL | Solvent |

| 48% Hydrobromic Acid | 80.91 g/mol | - | As needed | Acidification |

| Reaction Temp. | 110 °C | |||

| Reaction Time | 1-2 hours | |||

| Typical Yield | 40-50% |

Note: Data is synthesized from literature procedures.[2][5]

Part 2: Synthesis of this compound

This final stage involves the coupling of 6-bromonicotinic acid with dimethylamine to form the target amide.

Principle and Rationale

Amide bond formation requires the activation of the carboxylic acid group to create a good leaving group that can be displaced by the amine nucleophile.[6] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are common activating agents. However, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide faster reaction times, higher yields, and fewer side reactions with easier purification.[9] The reaction is performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the generated acids.[10]

Detailed Experimental Protocol: Amide Coupling

-

Reaction Setup: Dissolve 6-bromonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reagents: To the stirred solution, add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF, 1.2 eq) dropwise to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS analysis.

-

Workup and Extraction: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation: Reagents and Conditions for Part 2

| Reagent | Molecular Weight | Molar Eq. | Purpose |

| 6-Bromonicotinic acid | 202.01 g/mol | 1.0 | Carboxylic Acid Substrate |

| HATU | 380.23 g/mol | 1.1 | Coupling Reagent |

| Dimethylamine (2.0 M in THF) | 45.08 g/mol | 1.2 | Amine Nucleophile |

| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 2.5 | Non-nucleophilic Base |

| N,N-Dimethylformamide (DMF) | 73.09 g/mol | - | Anhydrous Solvent |

| Reaction Temp. | Room Temperature | ||

| Reaction Time | 2-4 hours | ||

| Typical Yield | >80% (post-chromatography) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-stage synthesis.

Sources

- 1. Cas 6311-35-9,6-Bromonicotinic acid | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

- 8. Page loading... [wap.guidechem.com]

- 9. peptide.com [peptide.com]

- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 6-Bromo-N,N-dimethylnicotinamide, a key building block in medicinal chemistry and drug discovery. The synthesis is approached as a two-step, one-pot reaction, maximizing efficiency and yield.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the synthesis of pharmacologically active compounds. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide details a reliable and reproducible method for its preparation from 6-bromonicotinic acid.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of this compound is most effectively achieved through a two-step process that can be conveniently performed in a single reaction vessel (a "one-pot" synthesis). This strategy minimizes handling and purification of intermediates, which is often advantageous in terms of time and overall yield.

The overall transformation is as follows:

Caption: Overall synthetic strategy.

Step 1: Formation of the Acyl Chloride. The carboxylic acid functionality of 6-bromonicotinic acid is activated by converting it into the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Step 2: Amidation. The in-situ generated 6-bromonicotinoyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylamide. This is a nucleophilic acyl substitution reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[2][3] An excess of dimethylamine or the addition of a non-nucleophilic base is typically used to neutralize the HCl generated in this step.

Detailed Experimental Protocol

This protocol is for the synthesis of this compound starting from 6-bromonicotinic acid in a one-pot procedure.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| 6-Bromonicotinic acid | ≥98% | Sigma-Aldrich, TCI |

| Thionyl chloride (SOCl₂) | ≥99% | Acros Organics, Sigma-Aldrich |

| Dimethylamine solution | 2.0 M in THF | Sigma-Aldrich, Alfa Aesar |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| Saturated sodium bicarbonate solution | Laboratory grade | - |

| Brine (saturated NaCl solution) | Laboratory grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | - |

| Round-bottom flask | 100 mL, two-necked | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | 50 mL | - |

| Ice bath | - | - |

| Rotary evaporator | - | - |

| Standard laboratory glassware | - | - |

Safety Precautions

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Dimethylamine is a flammable and corrosive gas/solution. Handle with care in a well-ventilated area.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (e.g., 2.02 g, 10 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir the suspension.

-

Acid Chloride Formation: Cool the flask in an ice bath to 0°C. To the stirred suspension, add thionyl chloride (e.g., 1.1 mL, 15 mmol, 1.5 equivalents) dropwise via a syringe or dropping funnel over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction mixture should become a clear solution. The completion of this step can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Cooling: After the reaction is complete, cool the flask back down to 0°C in an ice bath.

-

Amidation: Slowly add a 2.0 M solution of dimethylamine in THF (e.g., 15 mL, 30 mmol, 3.0 equivalents) dropwise to the cold reaction mixture. A white precipitate (dimethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Mechanistic Insights

The conversion of a carboxylic acid to an amide via an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism overview.

In the first step, the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and a subsequent intramolecular rearrangement releases sulfur dioxide and a protonated chlorosulfite, which then collapses to the acyl chloride and hydrogen chloride.

In the second step, the nucleophilic dimethylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2] This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second equivalent of dimethylamine (or another base) deprotonates the resulting ammonium ion to give the final amide product.

References

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(44), 37882–37891. [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

- Google Patents. (n.d.). US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethylnicotinamide from Nicotinamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for the preparation of 6-Bromo-N,N-dimethylnicotinamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, nicotinamide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, and the underlying chemical principles. The proposed multi-stage synthesis is designed for efficiency and is supported by established chemical transformations, ensuring a high degree of scientific integrity. This guide includes detailed mechanistic insights, quantitative data summaries, and visual representations of the synthetic workflow to facilitate a thorough understanding and practical application of the described methodologies.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical compounds. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and biological activity.

Direct bromination of the nicotinamide ring to achieve selective substitution at the 6-position is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a multi-step synthetic approach is necessary. The strategy outlined in this guide is a three-stage process that offers a logical and experimentally validated route to the target molecule:

-

Stage 1: Synthesis of the Key Intermediate, 6-Aminonicotinamide. This stage begins with the N-oxidation of nicotinamide to protect the pyridine nitrogen and activate the ring for subsequent transformations. The resulting nicotinamide N-oxide is then converted to 6-chloronicotinamide, which is subsequently aminated to yield 6-aminonicotinamide.

-

Stage 2: Introduction of Bromine via the Sandmeyer Reaction. The amino group of 6-aminonicotinamide is transformed into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is a classic and reliable method for introducing halogens onto aromatic rings.[1][2]

-

Stage 3: N,N-Dimethylation of the Amide. The final step involves the exhaustive methylation of the primary amide group of 6-bromonicotinamide to afford the desired this compound.

This strategic approach ensures high regioselectivity and provides a clear and reproducible pathway to the target compound.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic route from nicotinamide to this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Aminonicotinamide

Step 1a: Preparation of Nicotinamide N-Oxide

The initial step involves the N-oxidation of nicotinamide. This is a crucial activation step that facilitates subsequent nucleophilic substitution on the pyridine ring. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[3]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Nicotinamide | 122.12 | 100 g | 0.82 |

| Glacial Acetic Acid | 60.05 | 1 L | - |

| 30% Hydrogen Peroxide | 34.01 | 160 mL | 1.57 |

Protocol:

-

In a 2 L round-bottom flask, dissolve 100 g (0.82 mol) of nicotinamide in 1 L of glacial acetic acid with gentle warming on a steam bath.

-

To the clear solution, add 160 mL of 30% hydrogen peroxide.

-

Attach a condenser and heat the mixture on a steam bath for 4 hours.

-

Remove the acetic acid by distillation under reduced pressure.

-

Near the end of the distillation, add 150-200 mL of water and continue the distillation until the product begins to crystallize.

-

Dissolve the crude product in a minimal amount of boiling water, then add ethanol to induce crystallization.

-

Cool the mixture to 5°C overnight to maximize crystal formation.

-

Collect the crystals by filtration, wash with cold ethanol, then acetone, and finally ether. Dry the product to obtain nicotinamide N-oxide.

Step 1b: Preparation of 6-Chloronicotinamide

The N-oxide is then chlorinated, typically using phosphorus oxychloride (POCl₃), to introduce a leaving group at the 6-position.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Nicotinamide N-Oxide | 138.12 | 50 g | 0.36 |

| Phosphorus Oxychloride | 153.33 | 150 mL | 1.63 |

Protocol:

-

In a fume hood, carefully add 50 g (0.36 mol) of nicotinamide N-oxide to 150 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The crude 6-chloronicotinamide will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 1c: Preparation of 6-Aminonicotinamide

The final step in this stage is the amination of 6-chloronicotinamide. This is achieved by reacting it with ammonia under pressure and heat.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Chloronicotinamide | 156.57 | 30 g | 0.19 |

| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 300 mL | ~4.7 |

Protocol:

-

Place 30 g (0.19 mol) of 6-chloronicotinamide and 300 mL of 28% aqueous ammonia in a high-pressure autoclave.

-

Seal the autoclave and heat the mixture to 150-160°C for 6-8 hours. The pressure will increase during the reaction.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Vent any remaining pressure and open the autoclave in a well-ventilated fume hood.

-

Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

-

Collect the 6-aminonicotinamide by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from water or ethanol.

Stage 2: Synthesis of 6-Bromonicotinamide via Sandmeyer Reaction

This stage utilizes the well-established Sandmeyer reaction to convert the amino group of 6-aminonicotinamide into a bromo group.[4][5]

Caption: Simplified mechanism of the Sandmeyer reaction.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Aminonicotinamide | 137.14 | 20 g | 0.146 |

| 48% Hydrobromic Acid | 80.91 | 100 mL | - |

| Sodium Nitrite | 69.00 | 11 g | 0.159 |

| Copper(I) Bromide | 143.45 | 23 g | 0.160 |

Protocol:

-

In a 500 mL flask, suspend 20 g (0.146 mol) of 6-aminonicotinamide in 100 mL of 48% hydrobromic acid. Cool the mixture to 0-5°C in an ice-salt bath with stirring.

-

In a separate beaker, dissolve 11 g (0.159 mol) of sodium nitrite in 30 mL of water and cool the solution to 0-5°C.

-

Slowly add the sodium nitrite solution dropwise to the stirred suspension of 6-aminonicotinamide, maintaining the temperature below 5°C. Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate 1 L flask, dissolve 23 g (0.160 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid with gentle warming. Cool this solution to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water.

-

Collect the precipitated crude 6-bromonicotinamide by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-bromonicotinamide.

Stage 3: N,N-Dimethylation of 6-Bromonicotinamide

The final step is the N,N-dimethylation of the primary amide. A common method for this transformation involves the use of a strong base, such as sodium hydride, to deprotonate the amide, followed by reaction with a methylating agent like dimethyl sulfate.[1]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromonicotinamide | 201.02 | 10 g | 0.050 |

| Sodium Hydride (60% disp. in oil) | 24.00 | 4.4 g | 0.110 |

| Dimethyl Sulfate | 126.13 | 7.0 mL | 0.074 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

Protocol:

-

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride is reactive with air and moisture. Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4.4 g (0.110 mol) of 60% sodium hydride dispersion.

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add 100 mL of anhydrous THF to the flask.

-

Dissolve 10 g (0.050 mol) of 6-bromonicotinamide in 100 mL of anhydrous THF and add this solution dropwise to the stirred suspension of sodium hydride at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0°C and add 7.0 mL (0.074 mol) of dimethyl sulfate dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted sodium hydride.

-

Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound from nicotinamide. By employing a strategic sequence of N-oxidation, chlorination, amination, a Sandmeyer reaction, and N,N-dimethylation, this methodology overcomes the challenges of direct functionalization of the nicotinamide ring. The provided step-by-step protocols, supported by quantitative data and mechanistic insights, are intended to empower researchers in the fields of medicinal chemistry and drug discovery with the practical knowledge required to synthesize this valuable chemical intermediate. Adherence to proper laboratory safety procedures is paramount when performing these chemical transformations.

References

-

Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550-553. [Link]

-

Taylor, E. C., Jr., & Crovetti, A. J. (1956). Nicotinamide-1-oxide. Organic Syntheses, 36, 64. [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid. (2014).

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (2016).

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

-

Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

-

White, J. M., & Tunoori, A. R. (2001). N,N-Dimethylation of Primary Amines. The Journal of Organic Chemistry, 66(23), 7875–7878. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(52), 32888-32917. [Link]

-

An efficient and practical N-methylation of amino acid derivatives. (2001). Organic Letters, 3(22), 3523-3525. [Link]

Sources

- 1. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biosynsis.com [biosynsis.com]

- 5. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

physical and chemical properties of 6-Bromo-N,N-dimethylnicotinamide

An In-depth Technical Guide to 6-Bromo-N,N-dimethylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on the compound's structure, reactivity, synthesis, and handling. We delve into the causality behind its chemical behavior, supported by established analytical protocols and safety information. The insights herein are intended to facilitate the effective use of this compound as a versatile building block in contemporary chemical research and discovery.

Introduction and Molecular Overview

This compound is a halogenated derivative of the pyridinecarboxamide class of compounds. Its structure incorporates a pyridine ring, a key heterocycle in numerous biologically active molecules, substituted with a bromine atom at the 6-position and a dimethylcarboxamide group at the 3-position. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures. The dimethylnicotinamide core is a recognized pharmacophore, and its derivatives are explored in various therapeutic areas, including oncology and inflammatory diseases.[1] This guide serves as a foundational resource for understanding and utilizing this compound's full potential.

Key Structural Features and Reactivity Centers

The molecule's reactivity is primarily dictated by two regions: the brominated pyridine ring and the tertiary amide functional group.

Caption: Key structural and reactivity sites of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in experimental work, influencing everything from solvent selection to reaction kinetics. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | 6-bromo-N,N-dimethylpyridine-3-carboxamide | PubChem[2] |

| CAS Number | 869640-49-3 | ChemicalBook[3][4] |

| Molecular Formula | C₈H₉BrN₂O | PubChem[2] |

| Molecular Weight | 229.08 g/mol | PubChem[2] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol. | Inferred from related structures |

| SMILES | CN(C)C(=O)C1=CC(=C(N=C1)Br)C | PubChem[2] |

| InChIKey | YZYJPLQAGLHDTM-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Purification

The synthesis of this compound typically involves the amidation of a corresponding 6-bromonicotinic acid derivative. The general strategy is to activate the carboxylic acid, followed by reaction with dimethylamine.

Representative Synthetic Workflow

A common and reliable method is the bromination of the parent nicotinic acid followed by conversion to the amide. This multi-step process ensures high yields and purity.

Sources

An In-Depth Technical Guide to the Solubility Characterization of 6-Bromo-N,N-dimethylnicotinamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its fate. Low solubility can severely hamper a compound's absorption and bioavailability, lead to unreliable results in biological assays, and present significant challenges for formulation development. This guide provides a comprehensive framework for characterizing the solubility of 6-Bromo-N,N-dimethylnicotinamide, a substituted pyridine derivative. As no empirical solubility data is readily available in public literature for this specific compound, this document serves as a technical whitepaper outlining the authoritative, field-proven methodologies to generate this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and explain the causality behind the procedural choices, empowering researchers to generate reliable and reproducible solubility data.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. The following table summarizes key computed physicochemical parameters for this compound. These values provide a predictive basis for its behavior in various solvent systems.

| Property | Predicted Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₉BrN₂O | PubChem | Provides the basis for molecular weight calculation. |

| Molecular Weight | 229.07 g/mol | PubChem | Essential for converting mass concentration to molar concentration. |

| pKa | -0.52 ± 0.10 | ChemicalBook | The pyridine nitrogen is predicted to be very weakly basic due to the electron-withdrawing effects of the bromine and amide groups. The compound will likely be neutral over the entire physiological pH range. |

| XLogP3-AA | ~1.2 (Estimated) | Inferred from PubChem | This estimated value suggests moderate lipophilicity, indicating that solubility may be limited in aqueous media but higher in organic solvents. |

Note: The XLogP3-AA value is an estimation based on structurally similar compounds, such as 2-Bromo-N-methylnicotinamide (XLogP3 of 1.2) and N,N-dimethylnicotinamide (XLogP3-AA of -0.5). The actual value must be determined experimentally.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specified conditions (e.g., temperature, pressure). This is a true measure of a compound's intrinsic solubility and is determined when the dissolved solute is in equilibrium with its solid state. The "shake-flask" method is the gold-standard for determining this value.

-

Kinetic Solubility is measured by dissolving a compound, typically from a concentrated DMSO stock solution, into an aqueous buffer. The resulting value represents the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. Kinetic solubility assays are high-throughput and are invaluable for early-stage drug discovery to quickly rank compounds, but they can often overestimate the true thermodynamic solubility because the high concentration of DMSO can create supersaturated solutions.

The choice between these assays depends on the stage of drug development. Kinetic assays are suited for rapid screening of large compound libraries, while thermodynamic assays are essential for lead optimization and preformulation studies where precise data is required.

Experimental Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is universally recognized as the benchmark for measuring thermodynamic solubility due to its reliability and direct approach to achieving solid-liquid phase equilibrium.

Causality Behind the Method:

This protocol is designed to ensure that an excess of the solid compound is incubated with the solvent for a sufficient duration to reach a true equilibrium state. By measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid, we obtain the saturation solubility.

Step-by-Step Protocol:

-

Preparation of Materials:

-

This compound (solid powder).

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Glass vials with screw caps.

-

Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C or 37°C).

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector for quantification.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed visually by the presence of undissolved solid throughout the experiment.

-

Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or in a thermomixer.

-

Agitate the samples at a constant temperature for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. The required time can be confirmed by taking measurements at intermediate time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

-

Phase Separation:

-

After incubation, allow the vials to stand for a short period to let the larger particles settle.

-

To remove any remaining suspended solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For maximum accuracy, immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze both the calibration standards and the filtered supernatant samples by a validated HPLC-UV method.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow Visualization:

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Experimental Protocol 2: High-Throughput Kinetic Solubility Determination

This method is designed for rapid screening and utilizes nephelometry, which measures the scattering of light by undissolved particles, to determine the point of precipitation.

Causality Behind the Method:

This assay leverages the speed of automation by starting with a high-concentration DMSO stock of the test compound. This stock is serially diluted into an aqueous buffer. The sudden solvent shift from DMSO to buffer can cause a poorly soluble compound to precipitate. A nephelometer detects this precipitation as an increase in light scattering, allowing for a rapid, high-throughput estimation of solubility.

Step-by-Step Protocol:

-

Preparation of Materials:

-

This compound.

-

DMSO (anhydrous).

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well or 384-well microplates (clear bottom).

-

Automated liquid handler (recommended for high throughput).

-

Plate sealer.

-

Microplate nephelometer.

-

-

Stock and Plate Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microplate.

-

In a separate plate, prepare serial dilutions of the stock solution in DMSO to create a concentration gradient for analysis.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer to the wells containing the DMSO solutions to achieve the final desired concentrations (e.g., add 198 µL of buffer to 2 µL of DMSO solution for a 1% final DMSO concentration and a 100 µM top compound concentration).

-

Seal the plate and mix thoroughly for a short period (e.g., 1-2 hours) at a constant temperature.

-

-

Measurement:

-

Place the microplate into a nephelometer.

-

Measure the light scattering in each well. Wells containing precipitate will show a significantly higher signal than wells where the compound remains fully dissolved.

-

-

Data Analysis:

-

Plot the nephelometry signal against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise sharply above the background, indicating the onset of precipitation.

-

Workflow Visualization:

Caption: High-Throughput Kinetic Solubility Workflow via Nephelometry.

Data Interpretation and Causality: Linking Physicochemical Properties to Solubility Behavior

The data generated from these protocols must be interpreted in the context of the compound's inherent chemical properties.

-

Impact of pKa and pH: The predicted pKa of -0.52 for this compound suggests it is a very weak base and will exist as a neutral, un-ionized species across the entire physiological pH range (1-8). For ionizable compounds, solubility is highly pH-dependent, as the ionized form is typically much more water-soluble than the neutral form. However, for this compound, solubility is expected to be largely independent of pH in the physiological range. Any solubility experiments should still be conducted in buffered systems (like PBS) to maintain consistent ionic strength and pH.

-

Impact of Lipophilicity (logP): The estimated logP of ~1.2 suggests moderate lipophilicity. This property reflects the balance between the molecule's hydrophobicity (driven by the bromo-substituted pyridine ring) and hydrophilicity (driven by the dimethylamide group). A positive logP value is consistent with an expectation of limited aqueous solubility. This parameter is critical when selecting solvents for formulation; solvents with a polarity that better matches the compound are more likely to be effective solubilizing agents.

-

Crystalline Structure: The thermodynamic solubility is not just a property of the molecule but of its crystalline form. Different polymorphs of the same compound can have different crystal lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form of the material used in the shake-flask assay to ensure the data is reproducible and relevant.

Conclusion

While specific solubility data for this compound is not publicly available, this guide provides the comprehensive, authoritative framework required for its experimental determination. By employing the gold-standard shake-flask method for thermodynamic solubility and high-throughput nephelometric assays for kinetic solubility, researchers can generate the robust data necessary for informed decision-making in drug discovery and development. A thorough understanding of the compound's physicochemical properties, such as its pKa and logP, is indispensable for interpreting these results and guiding future formulation strategies. The protocols and insights provided herein are designed to ensure scientific integrity and generate self-validating, reliable solubility profiles.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Bighley, L. D., Berge, S. M., & R, D. C. (1996). Salt Forms of Drugs and Adsorption. In H. G. Brittain (Ed.), Polymorphism in Pharmaceutical Solids (pp. 233-270). Marcel Dekker.

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

PubChem. 2-Bromo-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. [Link]

- This citation was not used in the final response.

- Saal, C., & Petereit, A.

A Technical Guide to the NMR Spectral Analysis of 6-Bromo-N,N-dimethylnicotinamide

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-N,N-dimethylnicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra, the underlying principles of spectral interpretation, and a robust experimental protocol for data acquisition. Our approach is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of technical accuracy and practical utility.

Introduction: The Significance of this compound and the Power of NMR

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a halogenated nicotinamide, it serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The precise structural elucidation of such compounds is paramount to understanding their reactivity, and biological activity, and for ensuring the integrity of synthesized materials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a predictive analysis based on the foundational principles of NMR and data from analogous structures.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound features a pyridine ring substituted with a bromine atom at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The key NMR-active nuclei for structural elucidation are ¹H (protons) and ¹³C (carbons).

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the N,N-dimethylamide group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the electron-withdrawing nature of the carboxamide group.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.5 - 8.7 | d | J2,4 ≈ 0.5-1.0 Hz | 1H |

| H-4 | 7.9 - 8.1 | dd | J4,5 ≈ 8.0-8.5 Hz, J2,4 ≈ 0.5-1.0 Hz | 1H |

| H-5 | 7.3 - 7.5 | d | J4,5 ≈ 8.0-8.5 Hz | 1H |

| N(CH₃)₂ | 2.9 - 3.1 | s (broad) | - | 6H |

Rationale for Predicted ¹H Spectrum:

-

Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring are expected to appear in the downfield region (7.3-8.7 ppm) due to the aromatic ring current and the electron-withdrawing effects of the ring nitrogen and the substituents.

-

H-2: This proton is ortho to the electron-withdrawing ring nitrogen and is expected to be the most deshielded, appearing at the lowest field.[5] It will likely appear as a doublet due to a small long-range coupling with H-4.

-

H-4: This proton is coupled to both H-5 (ortho coupling) and H-2 (meta coupling, long-range), resulting in a doublet of doublets.[6]

-

H-5: This proton is ortho to H-4 and will appear as a doublet. The bromine at the adjacent C-6 position will also influence its chemical shift.

-

-

N,N-dimethyl Protons: The two methyl groups on the amide nitrogen are expected to give a single, broad signal in the range of 2.9-3.1 ppm. The restricted rotation around the C-N amide bond at room temperature can sometimes lead to two separate signals for the methyl groups. However, for N,N-dimethylnicotinamide itself, a single signal is often observed.[7] The signal may be broad due to this restricted rotation or quadrupolar effects from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization of the carbon atoms and the electronic effects of the substituents.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| C-2 | 150 - 153 |

| C-3 | 135 - 138 |

| C-4 | 138 - 141 |

| C-5 | 122 - 125 |

| C-6 | 142 - 145 |

| N(CH₃)₂ | 35 - 39 |

Rationale for Predicted ¹³C Spectrum:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal, typically appearing in the 168-172 ppm region.

-

Aromatic Carbons (C-2 to C-6): These carbons will resonate in the aromatic region of the spectrum.

-

C-6: The carbon directly attached to the bromine atom (C-6) will have its chemical shift significantly influenced by the halogen. Based on data for 2-bromopyridine, this signal is expected to be in the 142-145 ppm range.[5]

-

C-2 and C-4: These carbons are adjacent to the ring nitrogen and are expected to be downfield.

-

C-3 and C-5: The chemical shifts of these carbons will be influenced by the amide and bromine substituents, respectively.

-

-

N-Methyl Carbons: The two equivalent methyl carbons of the N,N-dimethylamino group will appear as a single signal in the upfield region of the spectrum, typically between 35 and 39 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized and well-executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. N,N-Dimethylnicotinamide | C8H10N2O | CID 81444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

mass spectrometry of 6-Bromo-N,N-dimethylnicotinamide

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-N,N-dimethylnicotinamide

Authored By: A Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. This compound, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its analysis by mass spectrometry (MS) is not merely a routine characterization but a critical step in understanding its metabolic fate, stability, and purity. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of parameters to a deep dive into the causality of methodological choices. The protocols and interpretations herein are designed to be self-validating, ensuring that researchers can confidently apply these principles to their own analytical challenges.

Part 1: Foundational Chemical Properties and Isotopic Distribution

Before any mass spectrometric analysis can commence, a thorough understanding of the analyte's fundamental chemical properties is essential. This compound possesses a chemical formula of C8H9BrN2O and a monoisotopic mass of 227.9902 Da.

A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da. This "A+2" pattern is a definitive signature for the presence of a single bromine atom and is a critical diagnostic tool for identifying the compound and its fragments.

| Property | Value |

| Chemical Formula | C8H9BrN2O |

| Monoisotopic Mass | 227.9902 Da |

| M+ (79Br) | 227.9902 Da |

| M+2 (81Br) | 229.9881 Da |

| Isotopic Ratio (M:M+2) | Approximately 1:1 |

Part 2: A Step-by-Step Experimental Protocol for High-Resolution Analysis

The following protocol is designed for a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer, a common platform in pharmaceutical research that provides both high-resolution and accurate mass capabilities. Electrospray Ionization (ESI) is selected as the ionization technique due to the polar nature of the nicotinamide moiety.

Sample and Mobile Phase Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in the mobile phase.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in positive ion mode.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively polar molecule.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A gradient elution is employed to ensure good separation from any potential impurities.

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Injection Volume: 2 µL.

Mass Spectrometry Parameters (Positive Ion ESI)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive ESI | The pyridine nitrogen is a basic site readily accepting a proton. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Nebulizer Gas (N2) | 35 psi | Aids in the desolvation of droplets. |

| Drying Gas (N2) Flow | 8 L/min | Facilitates solvent evaporation to produce gas-phase ions. |

| Drying Gas Temperature | 325 °C | Ensures complete desolvation without causing thermal degradation of the analyte. |

| Mass Range | 50-500 m/z | Covers the expected mass of the parent ion and its fragments. |

| Acquisition Mode | MS and MS/MS | MS mode for identifying the parent ion and MS/MS for structural elucidation through fragmentation. |

| Collision Energy (for MS/MS) | 10-30 eV | A range of collision energies should be tested to obtain a rich fragmentation spectrum. |

Part 3: Predicted Mass Spectrum and Fragmentation Pathways

Under positive ion ESI conditions, this compound is expected to be readily protonated, likely on the pyridine nitrogen, to form the pseudomolecular ion [M+H]+ at m/z 228.9980 (for 79Br) and 230.9960 (for 81Br).

MS/MS Fragmentation Analysis

Collision-Induced Dissociation (CID) of the [M+H]+ ion is predicted to yield several characteristic fragment ions. The primary fragmentation is anticipated to be the cleavage of the C-C bond between the pyridine ring and the carbonyl group, leading to the loss of the N,N-dimethylcarbamoyl group.

Predicted Fragmentation Pathways:

Caption: Predicted fragmentation of protonated this compound.

Interpretation of Key Fragments

-

m/z 183.9634 / 185.9614: This ion corresponds to the loss of the N,N-dimethylamine moiety (C3H6N). This is a common fragmentation pathway for N,N-dimethylamides. The preservation of the bromine isotopic pattern is a key confirmation.

-

m/z 155.9344 / 157.9324: This fragment arises from the loss of N,N-dimethylformamide (C3H7NO). This suggests a rearrangement reaction prior to fragmentation.

-

m/z 149.0760: The loss of the bromine radical is another plausible fragmentation pathway, resulting in a radical cation. This fragment would not exhibit the characteristic A+2 isotopic pattern.

Part 4: Data Analysis and System Suitability

A robust analytical method requires a system suitability test to ensure the instrumentation is performing correctly. This can be achieved by injecting a standard solution of the analyte multiple times and assessing the reproducibility of the retention time, peak area, and mass accuracy.

| Parameter | Acceptance Criteria |

| Retention Time RSD | < 2% |

| Peak Area RSD | < 5% |

| Mass Accuracy | < 5 ppm |

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that relies on a sound understanding of the analyte's chemistry and the principles of mass spectrometry. By employing a high-resolution LC-MS system with ESI and leveraging the distinct isotopic signature of bromine, confident identification and structural elucidation can be achieved. The predicted fragmentation pathways detailed in this guide provide a solid foundation for interpreting MS/MS data. This comprehensive approach, from sample preparation to data analysis, ensures the generation of high-quality, reliable data essential for advancing drug development programs.

References

- Principles of Mass Spectrometry, Sparkman, O. D., John Wiley & Sons, 2007.

- Interpretation of Mass Spectra, McLafferty, F. W., & Tureček, F., University Science Books, 1993.

- LC/MS: A Practical User's Guide, McMaster, M. C., John Wiley & Sons, 2005.

An In-depth Technical Guide on the Core Biological Activity of 6-Bromo-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of 6-Bromo-N,N-dimethylnicotinamide, a nicotinamide derivative with currently unpublished biological data. In the absence of direct experimental evidence, this document leverages established principles of medicinal chemistry and the extensive research on nicotinamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors to build a robust theoretical framework. We will explore the probable mechanism of action, hypothesize its efficacy based on structure-activity relationships, propose a synthetic route, and outline a detailed experimental plan to validate its biological functions. This guide serves as a foundational resource for researchers interested in the prospective therapeutic applications of this and similar novel chemical entities.

Introduction: The Significance of PARP Inhibition in Modern Therapeutics

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most extensively studied member, acts as a first responder to DNA single-strand breaks (SSBs).[2] Upon detecting damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1] This PARylation process creates a scaffold that recruits other DNA repair proteins to the site of damage.

The inhibition of PARP has emerged as a groundbreaking strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This approach is based on the concept of "synthetic lethality," where the simultaneous loss of two cellular pathways (in this case, PARP-mediated SSB repair and HR-mediated double-strand break repair) is lethal to a cancer cell, while normal cells, with at least one functional pathway, remain viable.[2]

Nicotinamide, the amide form of vitamin B3, is a natural inhibitor of PARP, albeit with low potency. Its core structure, however, has served as the foundational scaffold for the development of numerous highly potent and selective PARP inhibitors.[3][4] This guide focuses on a specific, under-researched derivative, this compound, to explore its potential as a novel therapeutic agent.

The Hypothesized Mechanism of Action: A Competitive Inhibitor of NAD+

It is highly probable that this compound functions as a competitive inhibitor of PARP enzymes by mimicking the nicotinamide moiety of the NAD+ substrate.[1][2] PARP inhibitors are designed to bind to the catalytic domain of the enzyme, specifically within the nicotinamide-binding pocket.[4] By occupying this site, the inhibitor prevents NAD+ from binding, thereby blocking the synthesis of PAR chains and disrupting the DNA damage response.

The core nicotinamide structure of the molecule is the key pharmacophore responsible for this interaction. The substitutions at the 6-position (bromo) and on the amide nitrogen (N,N-dimethyl) are expected to modulate the binding affinity, selectivity, and pharmacokinetic properties of the compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be inferred by dissecting its molecular structure:

-

Nicotinamide Core : This forms the essential scaffold that fits into the NAD+ binding site of PARP enzymes.[2]

-

6-Bromo Substitution : The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring. This may alter the strength of key hydrogen bonding interactions with the enzyme's active site residues. Additionally, the size of the bromine atom could introduce steric hindrance or, conversely, form favorable halogen bonds, potentially enhancing binding affinity and selectivity for specific PARP isoforms.

-

N,N-dimethylamide Group : The two methyl groups on the amide nitrogen will have a significant steric and electronic impact. They prevent the formation of a hydrogen bond that is often observed between the amide NH of nicotinamide and the protein backbone. However, this modification also increases the molecule's lipophilicity, which could improve cell permeability and oral bioavailability. The dimethyl groups may also orient the molecule within the binding pocket in a way that is either more or less favorable for potent inhibition compared to the unsubstituted amide.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

-

Starting Material : 6-Bromonicotinic acid.

-

Step 1: Activation of the Carboxylic Acid :

-

Dissolve 6-bromonicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromonicotinoyl chloride.

-

-

Step 2: Amide Formation :

-

Dissolve the crude 6-bromonicotinoyl chloride in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dimethylamine (in a suitable solvent like THF or as a gas) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

-

Step 3: Work-up and Purification :

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

A Roadmap for Biological Evaluation: In Vitro and In Vivo Studies

To empirically determine the biological activity of this compound, a systematic series of experiments is required. The following protocols outline a logical progression from initial enzymatic assays to cell-based and potential in vivo studies.

In Vitro Enzymatic Assays

The first step is to ascertain whether the compound directly inhibits PARP activity.

Table 1: Proposed In Vitro Assays

| Assay Name | Purpose | Key Parameters to Measure |

| PARP1/PARP2 Enzymatic Assay | To determine the direct inhibitory effect on the primary PARP enzymes involved in DNA repair. | IC₅₀ (half-maximal inhibitory concentration) for both PARP1 and PARP2. |

| PARP Family Selectivity Panel | To assess the selectivity of the compound against a broader range of PARP isoforms. | IC₅₀ values for other PARP family members (e.g., Tankyrases). |

| NAD+ Competition Assay | To confirm the mechanism of action as a competitive inhibitor of NAD+. | Changes in IC₅₀ at varying NAD+ concentrations. |

Experimental Protocol: PARP1 Enzymatic Assay (Example)

-

Reagents : Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody.

-

Procedure :

-

Coat a 96-well plate with streptavidin and incubate with biotinylated NAD+.

-

In separate tubes, pre-incubate recombinant PARP1 and activated DNA with varying concentrations of this compound.

-

Initiate the PARylation reaction by adding NAD+.

-

Stop the reaction after a defined time.

-

Transfer the reaction mixture to the coated plate to capture the biotinylated PAR chains.

-

Detect the amount of PARylation using an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

-

Measure the signal and calculate the IC₅₀ value.

-

Caption: Logical workflow for the in vitro evaluation of this compound.

Cell-Based Assays

If the compound shows promising enzymatic activity, the next step is to evaluate its effects in a cellular context.

Table 2: Proposed Cell-Based Assays

| Assay Name | Cell Lines | Purpose | Key Parameters |

| Cell Viability/Cytotoxicity | BRCA1/2-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cancer cell lines. | To assess synthetic lethality and selective cytotoxicity. | GI₅₀ (half-maximal growth inhibition). |

| PAR Formation Assay | Any suitable cell line (e.g., HeLa). | To confirm target engagement and inhibition of PARP activity within cells. | Reduction in PAR levels after DNA damage induction (e.g., with H₂O₂). |

| γH2AX Foci Formation | BRCA-mutant cell lines. | To measure the accumulation of DNA double-strand breaks, a hallmark of PARP inhibitor action in these cells. | Quantification of γH2AX foci by immunofluorescence. |

In Vivo Studies

Should the compound demonstrate potent and selective activity in cell-based assays, preclinical in vivo studies would be the subsequent logical step.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model : Immunocompromised mice (e.g., athymic nude mice).

-

Procedure :

-

Subcutaneously implant BRCA-deficient human cancer cells into the flanks of the mice.

-

Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, positive control like Olaparib).

-

Administer the compound orally or via intraperitoneal injection daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., PAR levels, γH2AX).

-

Future Directions and Conclusion

This compound represents a novel chemical entity with a high theoretical potential to act as a PARP inhibitor. Its biological activity is contingent on how the 6-bromo and N,N-dimethyl substitutions influence its interaction with the PARP catalytic site. The proposed synthetic and experimental frameworks in this guide provide a clear and structured path for its comprehensive evaluation.

The discovery of novel PARP inhibitors with improved potency, selectivity, or pharmacokinetic profiles is an ongoing effort in oncology research. A thorough investigation into the biological activities of compounds like this compound is a critical step in this endeavor. The insights gained from such studies could lead to the development of next-generation therapeutics for a range of cancers and potentially other diseases where PARP modulation is beneficial.

References

- ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.

- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Liscio, N., et al. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. International Journal of Molecular Sciences, 22(16), 8899.

- ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD + binding pocket.

- Ismail, M. A., et al. (2021). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 22(11), 5897.

Sources

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-N,N-dimethylnicotinamide Derivatives in Medicinal Chemistry

Introduction: The Strategic Value of the 6-Bromo-N,N-dimethylnicotinamide Scaffold

In the landscape of medicinal chemistry, the nicotinamide core is a recurring motif, celebrated for its presence in vital coenzymes and numerous therapeutic agents. The strategic introduction of a bromine atom at the 6-position, coupled with an N,N-dimethylamide at the 3-position, gives rise to this compound – a highly versatile and synthetically tractable scaffold. This guide provides an in-depth exploration of its derivatives, from synthesis to biological application, tailored for researchers and professionals in drug development.

The bromine atom at the 6-position is not merely a substituent; it is a synthetic linchpin. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of a diverse array of chemical moieties. This "late-stage functionalization" is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The N,N-dimethylamide group, in turn, modulates the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and target engagement.

This guide will navigate the synthetic pathways to unlock the chemical space around this scaffold, delve into the significant biological activities discovered, and provide practical, field-proven insights into the experimental workflows.

Part 1: Synthetic Diversification of the this compound Core

The synthetic utility of this compound lies in its amenability to a variety of robust and high-yielding cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the carboxamide group, activates the C6-Br bond for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a preeminent method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the introduction of a vast array of (hetero)aryl groups, which can profoundly influence the biological activity of the resulting derivatives.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. The ligand, often a phosphine, stabilizes the palladium center and modulates its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.

-

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Degassed water

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]

-